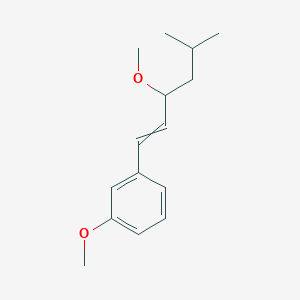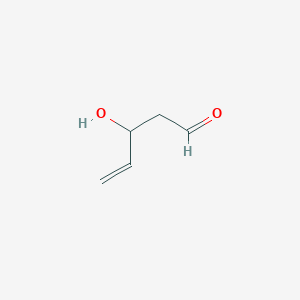
4,4'-Diazido-3,3',5,5'-tetramethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl: is an organic compound characterized by the presence of azido groups attached to a biphenyl structure with four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl typically involves the following steps:
Starting Material: The synthesis begins with 3,3’,5,5’-tetramethyl-4,4’-dinitrobiphenyl.
Reduction: The nitro groups are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Azidation: The amino groups are then converted to azido groups using sodium nitrite and sodium azide under acidic conditions.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The azido groups can undergo oxidation reactions, potentially forming nitro or nitroso derivatives.
Reduction: The azido groups can be reduced back to amino groups under suitable conditions.
Substitution: The azido groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 4,4’-Diamino-3,3’,5,5’-tetramethyl-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
Photochemistry: The azido groups can be used to generate nitrenes upon photolysis, which can then participate in various photochemical reactions.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biology and Medicine:
Bioconjugation: The azido groups can be used in click chemistry for bioconjugation applications, allowing the attachment of biomolecules to various surfaces or other molecules.
Industry:
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of specialty polymers.
Mecanismo De Acción
The primary mechanism of action for 4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl involves the generation of nitrenes upon exposure to UV light. These nitrenes are highly reactive intermediates that can insert into C-H bonds, form new C-N bonds, or participate in cycloaddition reactions. This reactivity makes the compound useful in various synthetic applications.
Comparación Con Compuestos Similares
3,3’,5,5’-Tetramethylbenzidine: This compound is similar in structure but contains amino groups instead of azido groups.
4,4’-Diamino-3,3’,5,5’-tetramethyl-1,1’-biphenyl: This is the reduced form of the target compound, with amino groups instead of azido groups.
Uniqueness: The presence of azido groups in 4,4’-Diazido-3,3’,5,5’-tetramethyl-1,1’-biphenyl makes it unique due to its potential for generating nitrenes and participating in click chemistry, which is not possible with the amino derivatives.
Propiedades
Número CAS |
142827-59-6 |
|---|---|
Fórmula molecular |
C16H16N6 |
Peso molecular |
292.34 g/mol |
Nombre IUPAC |
[[4-(4-diazonioimino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)-2,6-dimethylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C16H16N6/c1-9-5-13(6-10(2)15(9)19-21-17)14-7-11(3)16(20-22-18)12(4)8-14/h5-8H,1-4H3 |
Clave InChI |
CEANKUDGXWYKGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C(=N[N+]#N)C(=C2)C)C)C=C(C1=NN=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


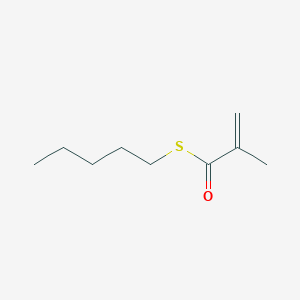
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
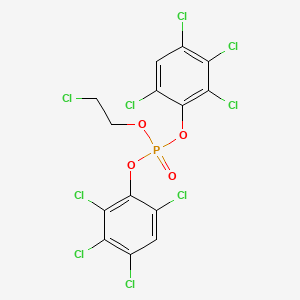
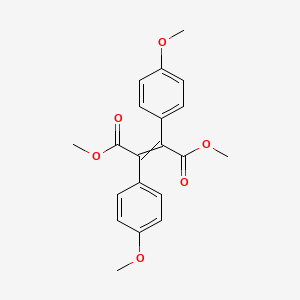
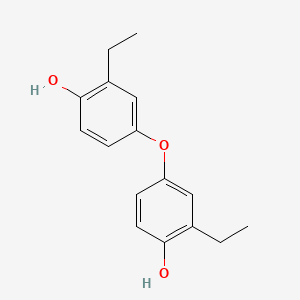
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)


![Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate](/img/structure/B12542729.png)
![1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one](/img/structure/B12542736.png)
![2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid](/img/structure/B12542743.png)
phosphane](/img/structure/B12542746.png)
